molecular formula C8H6BrFO B12333207 2-Bromo-3-fluoro-6-methylbenzaldehyde

2-Bromo-3-fluoro-6-methylbenzaldehyde

Cat. No.: B12333207
M. Wt: 217.03 g/mol
InChI Key: LCZKECVHONRYFO-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-methylbenzaldehyde typically involves the bromination and fluorination of 3-methylbenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction conditions to achieve the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-fluoro-6-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential pharmaceutical applications, including drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-methylbenzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a suitable candidate for substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-6-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution pattern imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

2-bromo-3-fluoro-6-methylbenzaldehyde

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3

InChI Key

LCZKECVHONRYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)C=O

Origin of Product

United States

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